Neopentyl glycol dioleate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

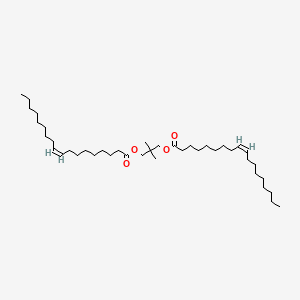

Neopentyl glycol dioleate is an organic compound with the molecular formula C41H76O4 . It is known for its excellent lubricating property, high viscosity index, and high biodegradability . It is an ideal synthetic ester type ingredient for the formulation of biodegradable hydraulic oil, saw oil, barge engine oil, and an effective oiliness additive for cold steel rolling, pipe drawing, and other metal processing fluids .

Synthesis Analysis

Neopentyl glycol is synthesized industrially by the aldol reaction of formaldehyde and isobutyraldehyde . This creates the intermediate hydroxypivaldehyde, which can be converted to neopentyl glycol by either a Cannizzaro reaction with excess formaldehyde, or by hydrogenation using palladium on carbon . The synthesis of this compound involves an esterification reaction between Neopentyl glycol and oleic acid . This reaction is carried out in the presence of 2% w/w sulphuric acid (based on weight of FA) as a catalyst .Molecular Structure Analysis

The molecular structure of this compound consists of 41 carbon atoms, 76 hydrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 633.040 Da and the monoisotopic mass is 632.574341 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the aldol reaction, Cannizzaro reaction, and esterification .Physical And Chemical Properties Analysis

This compound is a clear yellowish liquid . It has an average mass of 633.040 Da and a monoisotopic mass of 632.574341 Da .科学的研究の応用

Industrial and Chemical Applications

Neopentyl glycol (NPG) finds extensive use in various industrial and chemical sectors. It is crucial in the medicine, chemical, coating, pesticide, plastic, and petroleum fields. The research on NPG, including its production processes, product uses, and market prospects, highlights its significance in these industries (Zhang Zhao-ming, 2011).

Biolubricant Base

Neopentyl glycol dioleate, synthesized through an esterification process with oleic acid, shows potential as a biolubricant base. Its synthesis involves specific conditions, like the presence of sulfuric acid as a catalyst. The final product has notable characteristics like high viscosity index, good flash and pour points, and oxidative stability, making it suitable for biolubricant applications (Vanitah Rajaendran et al., 2015).

Environmental Technology

A sustainable valorization of NPG salt waste through bipolar membrane electrodialysis (BMED) has been developed. This method effectively converts NPG waste salt into valuable formic acid and soda, offering a cost-effective, environment-friendly technology for NPG salt waste valorization (Xinlai Wei et al., 2021).

Thermal Energy Storage

Neopentyl glycol is used as a solid-solid phase change material for thermal energy storage. Innovations like encapsulation in epoxy resin inhibit its volatilization and enhance thermal stability, making it a promising material for applications in building energy conservation and solar energy storage (Duo Meng et al., 2020).

Green Synthesis

The enzymatic synthesis of neopentyl glycol diheptanoate, performed in a solvent-free medium, highlights a green approach to synthesis. This process, optimized for biocatalyst concentration and temperature, produces high yields, offering an environmentally-friendly alternative for its synthesis (M. Serrano‐Arnaldos et al., 2020).

Polymers and Resins

NPG is a precursor in manufacturing various products like polyester, polyurethane, and alkyd resins, among others. The structure of NPG enhances the hydrolytic stability and functional properties of these resins, making it crucial in their synthesis (Edyta Monasterska et al., 2021).

作用機序

Safety and Hazards

将来の方向性

Research on Neopentyl glycol, a precursor to Neopentyl glycol dioleate, has shown that it exhibits a colossal barocaloric effect (CBCEs), which is a cooling effect caused by pressure-induced phase transitions . This CBCE phenomenon is likely to be very useful in future solid-state refrigeration technologies .

特性

CAS番号 |

42222-50-4 |

|---|---|

分子式 |

C41H76O4 |

分子量 |

633.0 g/mol |

IUPAC名 |

(2,2-dimethyl-3-octadec-9-enoyloxypropyl) octadec-9-enoate |

InChI |

InChI=1S/C41H76O4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39(42)44-37-41(3,4)38-45-40(43)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22H,5-18,23-38H2,1-4H3 |

InChIキー |

AMZKGJLFYCZDMJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCC=CCCCCCCCC |

正規SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCC=CCCCCCCCC |

物理的記述 |

Liquid |

製品の起源 |

United States |

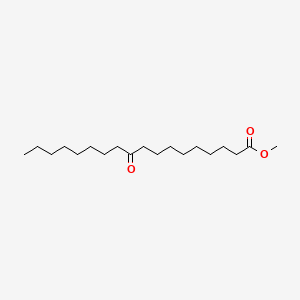

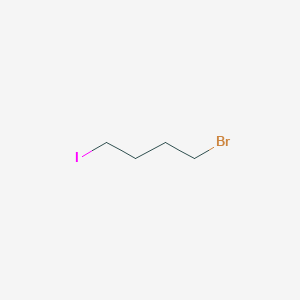

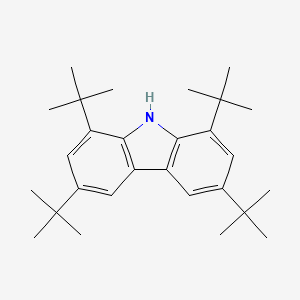

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B1596231.png)

![5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid](/img/structure/B1596243.png)